

Understanding the Basicity of Aluminum Chlorohydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum;chloride;hydroxide

Cat. No.: B14145318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chlorohydrate (ACH) is a complex inorganic polymer of aluminum with the general formula $\text{Al}_2(\text{OH})_5\text{Cl} \cdot n\text{H}_2\text{O}$. It is a key active ingredient in many pharmaceutical and personal care products, most notably as an antiperspirant, and is also widely used as a coagulant in water purification. The efficacy of ACH in these applications is intrinsically linked to its "basicity," a term that describes the degree of neutralization of the aluminum chloride from which it is derived. This guide provides an in-depth technical examination of the basicity of aluminum chlorohydrate, including its chemical nature, methods of characterization, and its functional implications.

The Concept of Basicity in Aluminum Chlorohydrate

Basicity in the context of aluminum chlorohydrate refers to the molar ratio of hydroxyl groups to aluminum atoms. It is a measure of the degree of polymerization of the aluminum ions in solution. A higher basicity indicates a higher degree of polymerization and a greater proportion of larger, more complex polycationic aluminum species.^{[1][2]} The basicity is a critical parameter that influences the physicochemical properties and performance of the ACH.^[3]

The United States Pharmacopeia (USP) defines aluminum chlorohydrate as a complex basic aluminum chloride that is polymeric and loosely hydrated, with an aluminum-to-chloride atomic ratio between 1.91:1 and 2.10:1.^{[4][5]}

Speciation of Aluminum in Aluminum Chlorohydrate

The basicity of an ACH solution directly correlates with the distribution of different aluminum polycationic species. These species are often categorized based on their reaction kinetics with the chelating agent ferron (8-hydroxy-7-iodo-5-quinoline-sulfonic acid).[\[6\]](#) The three main fractions are:

- Ala (monomeric and small oligomeric species): These are the most rapidly reacting species, typically including mononuclear aluminum ions like $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$.
- Alb (medium-sized polymeric species): These species react at an intermediate rate and are considered to be the most effective for many applications. The most prominent species in this fraction is the Keggin-ion, $[\text{Al}_{13}\text{O}_4(\text{OH})_{24}(\text{H}_2\text{O})_{12}]^{7+}$ (often abbreviated as Al_{13}).[\[6\]](#)[\[7\]](#)
- Alc (large polymeric or colloidal species): These are very large aluminum polymers or colloidal particles of aluminum hydroxide that react very slowly or not at all with ferron.[\[8\]](#)

The relative abundance of these species is a direct function of the basicity of the ACH. Generally, as basicity increases, the proportion of Alb and Alc species increases, while the proportion of Ala decreases.

Quantitative Distribution of Aluminum Species

The following table summarizes the typical distribution of aluminum species in polyaluminum chloride (PAC), a class of compounds to which ACH belongs, at varying basicity levels.

Basicity (%)	Ala (%)	Alb (%)	Alc (%)	Reference
43	40-50	30-40	10-20	[9]
74.1	~25	~60	~15	[10]
84	10-20	60-70	10-20	[9]

Note: The exact distribution can vary depending on the manufacturing process and aging of the solution.

Experimental Protocols for Characterizing Basicity and Speciation

Accurate characterization of ACH basicity and aluminum speciation is crucial for quality control and for understanding its mechanism of action. The following are key experimental protocols.

Potentiometric Titration for Basicity Determination

This is a standard method for determining the basicity of ACH. The USP provides a detailed protocol for this analysis.[\[4\]](#)[\[11\]](#)

Principle: The basicity is determined by titrating the ACH solution with a standardized acid or base and monitoring the pH change. The equivalence points in the titration curve correspond to the neutralization of different aluminum species.

Detailed Methodology (based on USP):

- **Sample Preparation:** Accurately weigh about 700 mg of Aluminum Chlorohydrate and dissolve it in 100 mL of water. Add 10 mL of diluted nitric acid with stirring.[\[5\]](#)
- **Titration:** Titrate the solution with 0.1 N silver nitrate VS using a glass silver-silver chloride electrode and a silver billet electrode system.[\[5\]](#)
- **Endpoint Detection:** Determine the endpoint potentiometrically.[\[5\]](#)
- **Calculation of Chloride Content:** Each mL of 0.1 N silver nitrate is equivalent to 3.545 mg of chloride (Cl).[\[5\]](#)
- **Determination of Aluminum Content:** A separate complexometric back-titration is performed.
 - Accurately weigh about 200 mg of Aluminum Chlorohydrate, dissolve in 20 mL of water and 5 mL of hydrochloric acid, and boil.[\[5\]](#)
 - Add a known excess of 0.1 M Eddate disodium (EDTA) titrant and adjust the pH to 4.7 ± 0.1 .[\[4\]](#)[\[12\]](#)
 - Add acetic acid-ammonium acetate buffer, alcohol, and dithizone indicator.[\[4\]](#)[\[12\]](#)

- Titrate the excess EDTA with 0.1 M zinc sulfate VS until the color changes from green-violet to rose-pink.[4][12]
- Each mL of 0.1 M Eddate disodium titrant consumed is equivalent to 2.698 mg of aluminum (Al).[4][12]
- Calculation of Aluminum/Chloride Atomic Ratio and Basicity: The aluminum-to-chloride atomic ratio is calculated from the percentages of aluminum and chloride. This ratio is then used in a formula provided by the USP to calculate the percentage of anhydrous aluminum chlorohydrate, which is related to its basicity.[4][11][12]

Ferron Assay for Aluminum Speciation

The Ferron assay is a timed spectrophotometric method used to differentiate aluminum species based on their reaction rates with ferron.[7][8]

Principle: Monomeric aluminum (Ala) reacts almost instantaneously with ferron to form a colored complex. Polymeric aluminum (Alb) reacts more slowly, and colloidal aluminum (Alc) reacts very slowly or not at all. By measuring the absorbance of the Al-ferron complex at different time points, the concentration of each species can be determined.

Detailed Methodology:

- Reagent Preparation: Prepare a buffered ferron solution (e.g., 8-hydroxy-7-iodo-5-quinolinesulfonic acid in an acetate buffer).
- Reaction:
 - To a series of volumetric flasks, add a known volume of the ACH sample.
 - Add the ferron reagent and dilute to the mark with deionized water.
 - Mix rapidly and start a timer.
- Spectrophotometric Measurement:
 - Measure the absorbance of the solution at a specific wavelength (e.g., 370 nm) at various time intervals (e.g., 1 minute, 30 minutes, 2 hours, and 24 hours).

- The absorbance at the earliest time point (e.g., 1 minute) corresponds to the concentration of Ala.
- The increase in absorbance over a longer period (e.g., up to 2 hours) is used to calculate the concentration of Alb.
- The non-reactive portion is considered Alc.[\[13\]](#)
- Data Analysis: The concentrations of Ala, Alb, and Alc are calculated from the absorbance values using a calibration curve prepared with aluminum standards. A modified method using nonlinear least squares analysis of the kinetic data can provide a more precise determination of the different species.[\[7\]](#)

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR is a powerful technique for identifying and quantifying the different aluminum species in ACH solutions.[\[14\]](#)

Principle: The 27Al nucleus has a nuclear spin of 5/2, making it NMR active. Different aluminum species have distinct chemical shifts in the 27Al NMR spectrum, allowing for their identification and quantification. The tetrahedrally coordinated aluminum at the center of the Al₁₃ Keggin ion gives a characteristic sharp resonance at around 62.5-63.5 ppm, which is a clear marker for this important polycation.[\[6\]](#)[\[15\]](#) Octahedrally coordinated aluminum species appear in a different region of the spectrum.[\[16\]](#)

Detailed Methodology:

- **Sample Preparation:** The ACH sample is typically dissolved in D₂O.
- **Instrumental Parameters:**
 - A high-field NMR spectrometer is used.
 - The 27Al resonance frequency is observed (e.g., 156.4 MHz on a 14.1T magnet).[\[16\]](#)
 - A short pulse width (e.g., 1.0 μ s) and a short relaxation delay (e.g., 0.5 s) are often used.[\[16\]](#)

- A sufficient number of scans (e.g., 1280) are acquired to obtain a good signal-to-noise ratio.[16]
- Data Analysis: The different aluminum species are identified by their chemical shifts. The relative concentrations of the species can be determined by integrating the areas of their respective peaks in the spectrum.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It can be used to characterize the molecular weight distribution of the aluminum polycations in ACH.

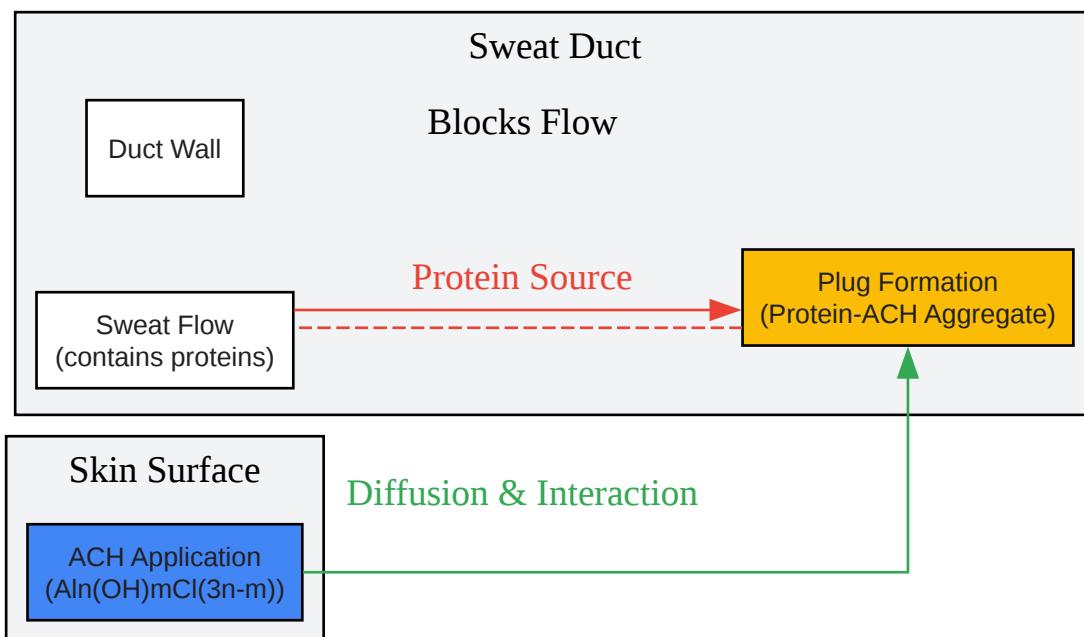
Principle: The ACH sample is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules can enter the pores and have a longer retention time.

Detailed Methodology:

- Column and Mobile Phase Selection: An appropriate SEC column with a suitable pore size for the expected range of aluminum polycations is chosen. The mobile phase is typically an aqueous buffer.
- Sample Preparation: The ACH sample is dissolved in the mobile phase and filtered to remove any particulate matter.[17]
- Chromatographic Conditions: The sample is injected onto the column, and the mobile phase is pumped at a constant flow rate.
- Detection: The eluting aluminum species are detected using a suitable detector, such as a refractive index (RI) detector or a UV detector after post-column derivatization.
- Data Analysis: The chromatogram shows the distribution of aluminum species as a function of their elution time, which is correlated with their molecular size.

Functional Implications of Basicity

The basicity of aluminum chlorohydrate, and therefore its speciation, has a profound impact on its performance in its primary applications.


Antiperspirant Efficacy

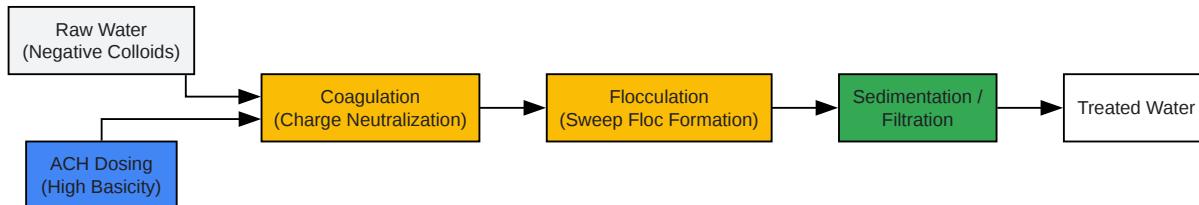
In antiperspirants, ACH functions by forming a temporary plug in the sweat duct, which physically blocks the flow of sweat to the skin surface.[11] The predominant theory is that the aluminum polycations, particularly the larger Alb species like Al_{13} , interact with proteins in the sweat to form a gel-like precipitate that occludes the duct.[18][19]

Mechanism of Sweat Pore Plugging:

A recent study using a microfluidic device to mimic a sweat duct has elucidated a two-stage mechanism for plug formation:[18][20]

- Nucleation: Aggregates of sweat proteins and aluminum polycations initially bind to the wall of the sweat duct, forming a tenuous membrane.[18]
- Growth: This initial membrane then acts as a scaffold, collecting more proteins from the sweat flow and more aluminum polycations, leading to the growth and densification of the plug.[18]

[Click to download full resolution via product page](#)


Caption: Mechanism of sweat pore plugging by Aluminum Chlorohydrate.

Water Treatment Coagulation

In water treatment, ACH is a highly effective coagulant used to remove suspended solids, colloids, and dissolved organic matter.[\[1\]](#)[\[2\]](#) Its high basicity and the presence of pre-polymerized aluminum species offer several advantages over traditional coagulants like alum (aluminum sulfate).

Coagulation and Flocculation Workflow:

- Coagulation (Charge Neutralization): The highly positively charged aluminum polycations in ACH neutralize the negative surface charges of suspended particles, destabilizing them and allowing them to aggregate.[\[21\]](#)
- Flocculation (Sweep Floc): The aluminum species hydrolyze to form insoluble aluminum hydroxide precipitates. These precipitates, known as "sweep flocs," enmesh the destabilized particles, forming larger, settleable agglomerates called flocs.[\[21\]](#)
- Sedimentation/Filtration: The flocs are then removed from the water by sedimentation and/or filtration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. Polyaluminum Chloride (PAC) – Sukim [sukim.com.tr]
- 3. Page loading... [wap.guidechem.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. Aluminum Chlorohydrate [drugfuture.com]
- 6. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 7. Modified ferron assay for speciation characterization of hydrolyzed Al(III): a precise k value based judgment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Assay of three kinds of aluminum fractions (Al(a), Al(b) and Al(c)) in polynuclear aluminum solutions by Al-Ferron timed spectrophotometry and demarcation of their time limits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. researchgate.net [researchgate.net]
- 14. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 18. The mechanism of eccrine sweat pore plugging by aluminium salts using microfluidics combined with small angle X-ray scattering - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. The mechanism of eccrine sweat pore plugging by aluminium salts using microfluidics combined with small angle X-ray scattering. | Semantic Scholar [semanticscholar.org]
- 20. Real time observation of the interaction between aluminium salts and sweat under microfluidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uspbpep.com [uspbpep.com]
- To cite this document: BenchChem. [Understanding the Basicity of Aluminum Chlorohydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14145318#understanding-the-basicity-of-aluminum-chlorohydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com